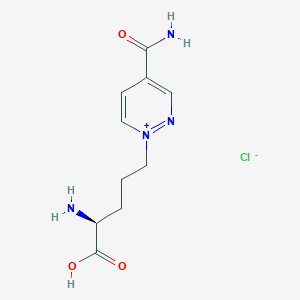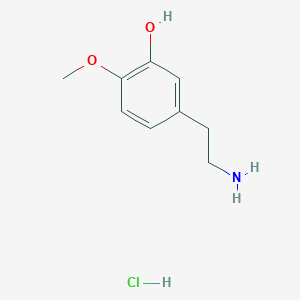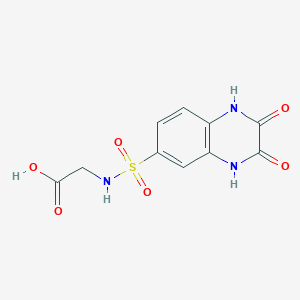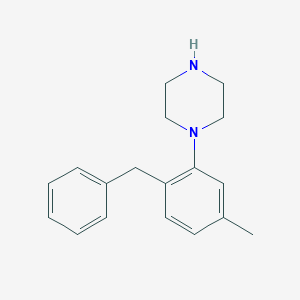
Ampal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ampal is a chemical compound that has been widely studied for its potential applications in scientific research. It is a synthetic amino acid derivative that has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Ampal is not fully understood, but it is believed to interact with proteins in a specific way. It is thought that Ampal binds to specific amino acid residues in proteins and alters their conformation, leading to changes in protein function.
Biochemical and Physiological Effects:
Ampal has been found to have a range of biochemical and physiological effects. It has been shown to alter the activity of enzymes and to affect the structure and function of proteins. Ampal has also been studied for its potential to modulate the immune system and to act as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ampal in lab experiments is its ability to alter protein structure and function in a specific way. This can be useful for studying the role of specific amino acid residues in protein function. However, the synthesis method for Ampal is complex and requires a high level of expertise in synthetic chemistry. Additionally, the cost of Ampal can be prohibitive for some labs.
Orientations Futures
There are many potential future directions for research on Ampal. One area of interest is the development of new drugs and therapies based on the structure and function of Ampal. Another area of interest is the use of Ampal in the development of new materials and catalysts for chemical reactions. Additionally, further studies are needed to fully understand the mechanism of action of Ampal and its potential applications in scientific research.
Méthodes De Synthèse
Ampal is synthesized through a multistep process that involves the reaction of an amino acid with a carbonyl compound. The resulting compound is then subjected to a series of chemical reactions that result in the formation of Ampal. The synthesis method is complex and requires a high level of expertise in synthetic chemistry.
Applications De Recherche Scientifique
Ampal has been found to have a range of potential applications in scientific research. It has been studied as a potential tool for the study of protein structure and function, as well as for the development of new drugs and therapies. Ampal has also been studied for its potential use in the development of new materials and as a potential catalyst for chemical reactions.
Propriétés
Numéro CAS |
121188-32-7 |
|---|---|
Nom du produit |
Ampal |
Formule moléculaire |
C6H9NO |
Poids moléculaire |
111.14 g/mol |
Nom IUPAC |
4-amino-4-methylpent-2-ynal |
InChI |
InChI=1S/C6H9NO/c1-6(2,7)4-3-5-8/h5H,7H2,1-2H3 |
Clé InChI |
ZMAIVKIYUIAWSA-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CC=O)N |
SMILES canonique |
CC(C)(C#CC=O)N |
Autres numéros CAS |
121188-32-7 |
Synonymes |
4-amino-4-methyl-2-pentyne-1-al AMPAL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-methoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B53746.png)



![(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B53752.png)
![Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B53753.png)


